Dynasore

Beschreibung

Eigenschaften

IUPAC Name |

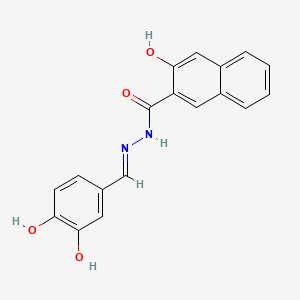

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNDQCRDGGCQRZ-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420841 | |

| Record name | Dynasore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304448-55-3 | |

| Record name | Dynasore | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dynasore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dynasore

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynasore is a cell-permeable small molecule that has been widely adopted in cell biology research as a potent inhibitor of dynamin.[1] Initially identified through a screen of approximately 16,000 compounds, it was found to inhibit the GTPase activity of dynamin-2.[1] Its rapid (acting within seconds) and reversible (washout in minutes) nature makes it a valuable tool for acutely perturbing cellular processes.[1][2] Dynamins are large GTPases essential for membrane fission events, most notably in clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1][2][3] This guide provides a detailed examination of this compound's mechanism of action, its on-target and off-target effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Dynamin GTPase Activity

This compound functions as a non-competitive, reversible inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin, Drp1.[1][4][5] It does not interfere with GTP binding, dynamin self-assembly, or lipid binding.[6] Instead, it inhibits the catalytic step of GTP hydrolysis. This inhibition is crucial because dynamin requires GTP hydrolysis to constrict and sever the neck of nascent vesicles from a parent membrane.

By inhibiting the GTPase activity, this compound effectively stalls the membrane fission process. In the context of clathrin-mediated endocytosis, this results in the accumulation of clathrin-coated pits at two distinct stages: half-formed, U-shaped pits and fully-formed, O-shaped pits that are captured during the pinching-off process.[1][4] This arrest prevents the formation and release of endocytic vesicles into the cytoplasm.

References

- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]

- 6. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Dynasore's Inhibition of Dynamin GTPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynamin, a large GTPase, is a critical mediator of membrane fission in various cellular processes, most notably in endocytosis. Its controlled activity is paramount for cellular homeostasis, and its dysfunction is implicated in numerous diseases. Dynasore, a cell-permeable small molecule, has been widely adopted as a potent and reversible inhibitor of dynamin. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits the GTPase activity of dynamin. It details the non-competitive nature of this inhibition, presents key quantitative data, outlines experimental protocols for assessing dynamin activity, and discusses the broader implications for dynamin-dependent signaling pathways. Furthermore, this guide addresses the known off-target effects of this compound and introduces next-generation inhibitors, offering a comprehensive resource for researchers in basic science and drug development.

Introduction to Dynamin and its GTPase Cycle

Dynamin is a multidomain protein that oligomerizes at the neck of budding vesicles. A key event in its function is the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP), which is believed to induce a conformational change in the dynamin polymer, leading to membrane scission. The GTPase cycle of dynamin is therefore a central control point for vesicle formation. The key domains of dynamin include the GTPase domain, a Middle domain, a Pleckstrin Homology (PH) domain, a GTPase Effector Domain (GED), and a Proline-Rich Domain (PRD). The GTPase activity of dynamin is significantly stimulated by its self-assembly into helical oligomers on membrane templates.

The Core Mechanism of this compound's Inhibitory Action

This compound was identified through a high-throughput screen of approximately 16,000 small molecules for inhibitors of dynamin's GTPase activity.[1] It has since been characterized as a potent, cell-permeable, and reversible inhibitor of dynamin1, dynamin2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2]

The primary mechanism by which this compound inhibits dynamin is through non-competitive inhibition of its GTPase activity .[2] This means that this compound does not bind to the GTP-binding site (the active site) and therefore does not compete with the substrate, GTP. Instead, it is proposed to bind to an allosteric site on the GTPase domain.[3] This binding event reduces the catalytic efficiency of the enzyme without affecting its ability to bind GTP.

Key characteristics of this compound's inhibitory mechanism include:

-

No interference with GTP binding: The affinity of dynamin for GTP remains unchanged in the presence of this compound.[4]

-

No effect on self-assembly: this compound does not prevent the oligomerization of dynamin into rings and helices, which is a prerequisite for its stimulated GTPase activity.[4]

-

Direct action on the GTPase domain: Studies have shown that this compound can inhibit the GTPase activity of the isolated dynamin GTPase domain, confirming it as the direct target.[3]

The functional consequence of this inhibition is the arrest of clathrin-mediated endocytosis at a late stage, resulting in the accumulation of clathrin-coated pits with a characteristic "U" or "O" shape at the plasma membrane.[1]

Logical Flow of this compound's Mechanism

Caption: this compound's non-competitive inhibition of dynamin's GTPase activity.

Quantitative Analysis of this compound's Inhibition

The inhibitory effect of this compound on dynamin's GTPase activity has been quantified through various in vitro assays. The following tables summarize the key kinetic parameters and inhibitory concentrations.

| Inhibitory Concentration (IC50) | |

| Dynamin Isoform | IC50 (µM) |

| Dynamin 1 | ~15[5] |

| Dynamin 2 | ~15[5] |

| Drp1 (mitochondrial dynamin) | Inhibited at 80 µM[5] |

| Kinetic Parameters of Dynamin 2 GTPase Activity in the Presence of this compound | |

| Parameter | Value |

| This compound Concentration | 40 µM[3] |

| Km for GTP | Unchanged[3] |

| kcat (catalytic rate) | Decreased ~10-fold to 0.17 min⁻¹[3] |

Experimental Protocols for Measuring Dynamin GTPase Activity

Several assays are commonly employed to measure the GTPase activity of dynamin and to assess the effect of inhibitors like this compound. The two primary methods are the radioactive [³²P]GTP hydrolysis assay and the non-radioactive Malachite Green colorimetric assay.

Radioactive [³²P]GTP Hydrolysis Assay

This assay provides a highly sensitive and quantitative measurement of GTP hydrolysis by directly detecting the release of radioactive phosphate ([³²P]Pi) from [γ-³²P]GTP.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified dynamin (e.g., 0.2 µM dynamin1 or dynamin2ΔPRD) in a GTPase buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA).[6]

-

To stimulate GTPase activity, induce dynamin self-assembly by using low salt conditions (e.g., 20 mM NaCl) or by adding GST-Grb2 (e.g., 2 µM).[6]

-

Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO). Pre-incubate for a short period at room temperature.

-

Initiate the reaction by adding a mixture of unlabeled GTP and [γ-³²P]GTP.

-

-

Incubation:

-

Incubate the reaction at room temperature (~22°C) or 37°C for a defined period (e.g., up to 30 minutes).[6]

-

-

Termination of Reaction:

-

Stop the reaction by transferring an aliquot of the reaction mixture to a tube containing cold, acid-washed charcoal.[6] The charcoal binds to unhydrolyzed GTP.

-

-

Separation of [³²P]Pi:

-

Centrifuge the charcoal suspension to pellet the charcoal and bound [γ-³²P]GTP.[6] The supernatant will contain the released [³²P]Pi.

-

-

Quantification:

-

Measure the radioactivity in the supernatant using a scintillation counter.[6] This value is directly proportional to the amount of GTP hydrolyzed.

-

-

Data Analysis:

-

For kinetic analysis (determining Km and kcat), perform the assay with varying concentrations of GTP and plot the initial reaction velocities using Michaelis-Menten or Lineweaver-Burk plots.[6]

-

Experimental Workflow: [³²P]GTP Hydrolysis Assay

Caption: Workflow for the radioactive GTPase assay.

Malachite Green Colorimetric Assay

This non-radioactive assay is well-suited for high-throughput screening and measures the release of inorganic phosphate (Pi) from GTP hydrolysis. The released Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a Malachite Green solution containing malachite green hydrochloride and ammonium molybdate in acid. Several commercial kits are also available.

-

-

Reaction Setup:

-

Incubation:

-

Incubate the plate at 37°C for a set time (e.g., 15-30 minutes).[8]

-

-

Color Development:

-

Measurement:

-

Read the absorbance at approximately 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in the enzymatic reactions.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Impact on Dynamin-Dependent Signaling Pathways

Dynamin-mediated endocytosis is crucial for the regulation of various signaling pathways by controlling the internalization and trafficking of cell surface receptors. By inhibiting dynamin, this compound can indirectly modulate these pathways.

-

Receptor Tyrosine Kinase (RTK) Signaling: The internalization of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), is often dynamin-dependent. Inhibition of dynamin can prolong the presence of these receptors at the cell surface, potentially altering the duration and intensity of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[3]

-

G-Protein Coupled Receptor (GPCR) Signaling: Desensitization and downregulation of many GPCRs rely on dynamin-mediated endocytosis. This compound treatment can impair this process, leading to altered cellular responses to GPCR ligands.

-

Synaptic Vesicle Recycling: In neurons, dynamin is essential for the recycling of synaptic vesicles after neurotransmitter release. This compound rapidly blocks this process, leading to a depletion of the readily releasable pool of vesicles and subsequent inhibition of synaptic transmission.

Dynamin's Role in Cellular Signaling

Caption: Inhibition of dynamin by this compound impacts receptor-mediated signaling.

Off-Target Effects and Considerations

While this compound is a valuable tool for studying dynamin-dependent processes, it is crucial to be aware of its potential off-target effects. Studies using dynamin triple-knockout cells have revealed that some effects of this compound are independent of its action on dynamin.[6][10]

-

Cholesterol Homeostasis: this compound has been shown to impair the trafficking of cholesterol from endosomes to the endoplasmic reticulum and reduce the amount of labile cholesterol in the plasma membrane.[11]

-

Lipid Rafts: The organization of lipid rafts, cholesterol- and sphingolipid-rich membrane microdomains, can be disrupted by this compound in a dynamin-independent manner.[11]

-

Actin Cytoskeleton: this compound can affect the actin cytoskeleton, leading to an inhibition of processes like membrane ruffling, even in cells lacking dynamin.[6]

-

Fluid-Phase Endocytosis: this compound can inhibit fluid-phase endocytosis through a mechanism that is independent of dynamin.[6]

These off-target effects underscore the importance of complementing studies using this compound with other methods of dynamin perturbation, such as the expression of dominant-negative dynamin mutants or RNA interference, to confirm the specific role of dynamin in a given process.

Next-Generation Dynamin Inhibitors: The Dyngo Compounds

To address some of the limitations of this compound, including its moderate potency and off-target effects, a new class of analogs, the "Dyngo" compounds, has been developed.[1][12] For example, Dyngo-4a exhibits significantly greater potency than this compound in inhibiting dynamin-dependent endocytosis, with an IC50 in the low micromolar range.[12] Interestingly, the Dyngo compounds show a preference for inhibiting dynamin in its helical conformation over its ring conformation, suggesting a more nuanced mechanism of action compared to this compound.[1] These next-generation inhibitors represent promising tools for more specific and potent interrogation of dynamin function.

Conclusion

This compound inhibits dynamin through a non-competitive mechanism that targets the GTPase domain, leading to a reduction in the enzyme's catalytic efficiency without affecting substrate binding. This action effectively blocks dynamin-dependent membrane fission events, making this compound a powerful tool for studying a wide range of cellular processes. However, researchers must remain cognizant of its potential off-target effects and consider the use of complementary approaches to validate their findings. The development of more potent and specific inhibitors, such as the Dyngo compounds, promises to further refine our ability to dissect the multifaceted roles of dynamin in health and disease. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers in its effective application and in the interpretation of their experimental results.

References

- 1. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamin inhibitors impair endocytosis and mitogenic signaling of PDGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eubopen.org [eubopen.org]

- 9. sciencellonline.com [sciencellonline.com]

- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UQ eSpace [espace.library.uq.edu.au]

Dynasore's Inhibitory Profile on Dynamin 1 and 2: A Technical Overview

Introduction

Dynamin is a family of large GTPase proteins essential for membrane fission events in eukaryotic cells, most notably in clathrin-mediated endocytosis.[1][2] The two classical dynamin isoforms, dynamin 1 and dynamin 2, are key players in the scission of newly formed vesicles from the plasma membrane.[3][4] Dynasore is a cell-permeable small molecule that has been identified as a potent inhibitor of the GTPase activity of both dynamin 1 and dynamin 2.[4][5] It acts as a non-competitive, reversible inhibitor, making it a valuable tool for studying dynamin-dependent cellular processes.[6] This technical guide provides an in-depth look at the IC50 of this compound for dynamin 1 and 2, the experimental protocols used for its determination, and the cellular pathways affected by its inhibitory action.

Quantitative Data: IC50 of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 for dynamin's GTPase activity has been established through various in vitro assays. The following table summarizes the reported IC50 values for this compound and other related dynamin inhibitors for comparison.

| Compound | Target | IC50 Value | Assay Type | Reference |

| This compound | Dynamin 1/2 | 15 µM | Cell-free GTPase | [6] |

| This compound | Dynamin 2 | ~15 µM | In vitro GTPase | [7] |

| Hydroxy this compound (Dyngo-4a) | Dynamin 1 | 0.38 µM | In vitro GTPase | [8] |

| Hydroxy this compound (Dyngo-4a) | Dynamin 2 | 2.3 µM | In vitro GTPase | [8] |

| Dynole 34-2 | Dynamin 1 | 6.9 µM | In vitro GTPase | [8] |

| Dynole 34-2 | Dynamin 2 | 14.2 µM | In vitro GTPase | [8] |

Experimental Protocols for IC50 Determination

The IC50 values of this compound are typically determined by measuring its effect on the GTPase activity of purified dynamin. Several assay formats can be employed, including colorimetric, fluorescence-based, and coupled-enzyme assays.[9][10][11] Below is a generalized protocol for a colorimetric GTPase assay.

Principle of the GTPase Activity Assay

Dynamin's GTPase activity is relatively low in its basal state but is significantly stimulated by self-assembly, which can be induced in vitro by agents like the SH3 domain-containing protein Grb2 or by lipid nanotubes.[5][9] The assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi). The amount of Pi released is quantified, often through a colorimetric reaction, to determine the enzyme's activity. By measuring this activity across a range of this compound concentrations, an IC50 value can be calculated.

Generalized Protocol for a Colorimetric Dynamin GTPase Assay

-

Reagent Preparation:

-

Dynamin Protein: Purified recombinant dynamin 1 or dynamin 2.

-

GTP Stock Solution: A concentrated solution of guanosine triphosphate.

-

Assay Buffer: Typically a HEPES-based buffer containing MgCl2 and KCl.

-

Stimulating Agent (Optional but recommended): GST-Grb2 or other suitable reagents to stimulate dynamin's GTPase activity.[5]

-

This compound Stock Solution: this compound dissolved in DMSO, followed by serial dilutions to create a range of concentrations for testing.

-

Phosphate Detection Reagent: A reagent that reacts with inorganic phosphate to produce a colored product (e.g., Malachite Green-based reagents).

-

-

Assay Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, dynamin protein, and the stimulating agent.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the GTPase reaction by adding the GTP stock solution to all wells.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released. For a colorimetric assay, this involves adding the phosphate detection reagent and measuring the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

-

Data Analysis:

-

Convert absorbance readings to the concentration of phosphate released using a standard curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the dynamin's GTPase activity.[12]

-

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound on dynamin GTPase activity.

Cellular Context: Dynamin's Role in Endocytosis

This compound's inhibition of dynamin's GTPase activity has profound effects on cellular function, primarily by blocking clathrin-mediated endocytosis.[5][13] This process is vital for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[14]

Mechanism of Clathrin-Mediated Endocytosis and this compound's Point of Inhibition

Clathrin-mediated endocytosis involves the formation of a protein-coated pit on the inner surface of the plasma membrane. This process culminates in the scission of a vesicle into the cytoplasm. Dynamin is recruited to the "neck" of the invaginated pit, where it assembles into a helical collar. Through GTP hydrolysis, dynamin is thought to constrict and sever the membrane, releasing the vesicle.[1]

This compound blocks this critical step. Treatment of cells with this compound leads to the accumulation of endocytic intermediates: U-shaped, half-formed pits and O-shaped, fully formed pits that are arrested at the stage of pinching off.[4] This demonstrates that dynamin's GTPase activity is required for both the constriction and final fission events.[4][15]

Signaling Pathway Diagram

Caption: this compound inhibits dynamin's GTPase activity, halting vesicle fission.

References

- 1. researchgate.net [researchgate.net]

- 2. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]

- 7. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity | PLOS One [journals.plos.org]

- 10. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A continuous, regenerative coupled GTPase assay for dynamin-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. This compound puts a new spin on dynamin: a surprising dual role during vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Dynasore: A Technical Guide for Scientific Professionals

An in-depth exploration of the chemical properties, mechanism of action, and experimental evaluation of the dynamin inhibitor, Dynasore.

This technical guide provides a comprehensive overview of this compound, a cell-permeable small molecule inhibitor of dynamin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure of this compound, its synthesis, and its well-documented role as a potent inhibitor of the GTPase activity of dynamin. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of this crucial research tool.

Chemical Structure and Synthesis

This compound, with the chemical formula C₁₈H₁₄N₂O₄ and a molecular weight of 322.32 g/mol , is chemically known as 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide.[1][2][3] Its structure is characterized by a naphthoic acid hydrazide core linked to a 3,4-dihydroxybenzylidene group.

The synthesis of this compound is a relatively straightforward two-step process.[1] It begins with the conversion of methyl 3-hydroxy-2-naphthoate to 3-hydroxyl-2-naphtoylhydrazine through a reaction with hydrazine.[1] The resulting intermediate is then condensed with 3,4-dihydroxybenzaldehyde to yield this compound.[1] This synthesis route allows for the production of this compound on a gram scale without the necessity for column chromatography.[1]

Mechanism of Action: Inhibition of Dynamin GTPase Activity

This compound functions as a non-competitive and reversible inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1.[2][4][5] It does not interfere with the activity of other small GTPases, indicating a degree of specificity.[4] By inhibiting the GTPase function of dynamin, this compound effectively blocks dynamin-dependent endocytosis.[1][5] This inhibition is rapid, occurring within seconds of application, and its effects can be reversed by washing the compound out of the system.[1][5]

The inhibition of dynamin's GTPase activity by this compound prevents the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis.[1][6] This leads to an accumulation of clathrin-coated pits at the cell surface, specifically arresting them at "U-shaped" (half-formed) and "O-shaped" (fully formed) stages.[4][7]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.

| Target/Assay | IC50 Value | Notes | Reference(s) |

| Dynamin 1/2 (cell-free GTPase assay) | ~15 µM | Non-competitive inhibition. | [4][8][9] |

| Transferrin uptake in HeLa cells | ~15 µM | A measure of clathrin-mediated endocytosis inhibition. | [4] |

| Endocytosis in cultured hippocampal neurons | ~30 µM | Half-maximal inhibition of endocytosis. | [4] |

| Human Papillomavirus (HPV) 16 & Bovine Papillomavirus (BPV) 1 pseudovirion infection | ~80 µM | Inhibition of viral entry in HEK 293 cells. | [4] |

| Helical dynamin I GTPase activity (with detergent) | 479 µM | Potency is reduced in the presence of detergents. | [10] |

| Helical dynamin I GTPase activity (no detergent) | 12.4 ± 1.5 µM | Demonstrates the impact of assay conditions. | [10] |

| Clathrin-mediated endocytosis (CME) in U2OS cells | 34.7 µM | Quantitative analysis of transferrin uptake. | [10] |

| Synaptic Vesicle Endocytosis (SVE) in rat brain synaptosomes | 184 µM | [10] |

Experimental Protocols

The characterization of this compound's activity relies on well-established experimental protocols. Below are outlines for key assays.

In Vitro Dynamin GTPase Activity Assay

This assay directly measures the enzymatic activity of dynamin and its inhibition by this compound.

Principle: The assay quantifies the hydrolysis of GTP to GDP by dynamin, typically by measuring the release of inorganic phosphate (Pi) or by using a radioactive GTP analog.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified dynamin protein, GTP, and other necessary components such as MgCl₂ and a buffer (e.g., Tris-HCl).

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.

-

Initiation and Incubation: The reaction is initiated by the addition of GTP and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Detection: The reaction is stopped, and the amount of GTP hydrolysis is determined. Common detection methods include:

-

Data Analysis: The rate of GTP hydrolysis is calculated for each this compound concentration and compared to the control to determine the IC50 value.

Cellular Endocytosis Assay (Transferrin Uptake)

This cell-based assay assesses the effect of this compound on the process of clathrin-mediated endocytosis.

Principle: Transferrin, a protein that is internalized by cells via clathrin-mediated endocytosis, is labeled with a fluorescent dye. The amount of internalized fluorescent transferrin is then quantified.

Methodology:

-

Cell Culture: Adherent cells (e.g., HeLa, U2OS) are cultured to an appropriate confluency (typically 40-70%).[1]

-

Serum Starvation: Cells are often serum-starved to reduce background from endogenous transferrin.

-

This compound Treatment: Cells are pre-incubated with this compound at various concentrations in serum-free media.[1] It is important to avoid serum as this compound can bind to serum proteins, reducing its activity.[1][6]

-

Transferrin Incubation: Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) is added to the cells and incubated for a specific time to allow for internalization.

-

Washing and Fixation: Extracellular transferrin is removed by washing, and the cells are fixed.

-

Imaging and Quantification: The amount of internalized transferrin is visualized and quantified using fluorescence microscopy or flow cytometry.

-

Data Analysis: The fluorescence intensity per cell is measured and compared between treated and untreated cells to determine the extent of endocytosis inhibition.

Conclusion

This compound remains a cornerstone tool for studying dynamin-dependent cellular processes. Its well-defined chemical structure, accessible synthesis, and specific, reversible mechanism of action make it an invaluable asset for researchers investigating endocytosis, membrane trafficking, and related signaling pathways. This guide provides the foundational technical information required for the effective application and interpretation of experimental results involving this compound. As with any chemical probe, careful consideration of experimental conditions, such as the presence of detergents or serum proteins, is crucial for obtaining accurate and reproducible data.

References

- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]

- 3. agscientific.com [agscientific.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dynasore: Mechanism and Application in Blocking Vesicle Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dynasore, a widely used small molecule inhibitor, and its pivotal role in the study of vesicle formation. This compound is a cell-permeable compound that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin, a protein essential for endocytosis.[1][2][3][4] Its rapid action and reversibility make it an invaluable tool for dissecting the intricate processes of membrane trafficking.[1][4][5] This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and discusses both its primary and off-target effects.

Core Properties of this compound

This compound, with the chemical name N'-(3,4-dihydroxybenzylidene)-3-hydroxy-2-naphthahydrazide, was identified from a screen of approximately 16,000 small molecules.[1][6] It is a synthetic compound soluble in DMSO.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄N₂O₄ | [2] |

| Molecular Weight | 322.32 Da | [2] |

| CAS Number | 304448-55-3 | [2] |

| Purity | ≥98-99% | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Appearance | Solid |

Mechanism of Action: Inhibition of Dynamin GTPase Activity

Dynamin is a large GTPase that polymerizes around the neck of budding vesicles.[5][7] The hydrolysis of GTP to GDP by dynamin is thought to induce a conformational change that leads to membrane fission, or "pinching off," releasing the vesicle into the cytoplasm.[8]

This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2][3][6] It does not interfere with GTP binding or dynamin self-assembly but specifically targets the catalytic step of hydrolysis.[7][9] By preventing GTP hydrolysis, this compound traps dynamin in a state that is unable to complete the scission process. This leads to an accumulation of endocytic intermediates, specifically U-shaped (half-formed) and O-shaped (fully formed) clathrin-coated pits that remain attached to the plasma membrane.[3][6] This dual-stage blockage suggests dynamin's GTPase activity is required at two distinct steps during vesicle formation.[6][10][11]

Caption: this compound non-competitively inhibits dynamin's GTPase activity, blocking vesicle scission.

Quantitative Efficacy

This compound's inhibitory effects have been quantified across various systems. The half-maximal inhibitory concentration (IC50) provides a measure of its potency. It is important to note that higher concentrations may be required in cellular assays compared to in vitro assays, and potency can be reduced by binding to detergents or serum proteins.[7][12]

| Target/Process | System | IC50 Value | Reference |

| Dynamin 1/2 GTPase Activity | Cell-free assay | ~15 µM | [1][3] |

| Transferrin Uptake | HeLa Cells | ~15 µM | [1][3] |

| Synaptic Vesicle Endocytosis | Cultured Hippocampal Neurons | ~30 µM | [13] |

| Synaptic Vesicle Endocytosis | Rat Brain Synaptosomes | 184 µM | [12] |

| Papillomavirus Entry | HEK 293 Cells | ~80 µM | [3] |

Experimental Protocols

This compound is commonly used in two key types of experiments to study endocytosis: in vitro GTPase activity assays and cell-based endocytosis assays.

In Vitro Dynamin GTPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.

Objective: To quantify the rate of GTP hydrolysis by dynamin in the presence and absence of this compound.

Methodology:

-

Protein Purification: Express and purify dynamin protein (e.g., dynamin-1 or dynamin-2) from a suitable expression system.[8]

-

Reaction Buffer: Prepare a reaction buffer typically containing HEPES, MgCl₂, and KCl at physiological pH.

-

Stimulation (Optional): Dynamin's GTPase activity is low in solution and is stimulated by self-assembly on lipid templates or by interaction with SH3 domain-containing proteins like Grb2.[1] For the screen that identified this compound, GST-Grb2 was used to stimulate activity.[1]

-

Reaction Setup:

-

In a microplate, combine purified dynamin, the stimulating agent (if any), and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding GTP, which is often radiolabeled (e.g., [γ-³²P]GTP).

-

-

Incubation: Incubate the reaction at a controlled temperature (e.g., ambient or 37°C) for a specific time course.[8]

-

Measurement of Hydrolysis:

-

Radioactive Assay: Stop the reaction and separate the hydrolyzed free phosphate ([³²P]Pi) from the unhydrolyzed GTP using a charcoal-based method.[3] Quantify the radioactivity of the supernatant using a scintillation counter.

-

Colorimetric Assay: Alternatively, a malachite green-based colorimetric assay can be used to detect the released inorganic phosphate.[14]

-

-

Data Analysis: Plot the rate of GTP hydrolysis against the this compound concentration to determine the IC50 value.[15]

Cellular Endocytosis Assay (Transferrin Uptake)

This assay visually and quantitatively measures the inhibition of clathrin-mediated endocytosis in live cells. The uptake of fluorescently labeled transferrin, which is internalized via this pathway, serves as the primary readout.[1]

Objective: To assess the effect of this compound on the rate and extent of receptor-mediated endocytosis.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, BSC-1, HUVECs) on glass coverslips or in imaging-compatible plates.[1][8][16] Culture to a confluency of 40-70%, as denser cultures can be more resistant to the drug.[1][8]

-

Serum Starvation: Before the assay, starve cells in serum-free media to clear surface-bound transferrin from serum.

-

Pre-treatment: Incubate the cells with this compound at the desired concentration (e.g., 80 µM for a strong block) or DMSO (vehicle control) for a short period (e.g., 10-30 minutes) at 37°C.[3][12]

-

Uptake: Add fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 594) to the media and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow internalization.[12]

-

Wash and Fix:

-

Place the cells on ice to stop endocytosis.

-

Wash thoroughly with cold PBS to remove non-internalized transferrin. An acid wash step can be included to strip any remaining surface-bound ligand.

-

Fix the cells with paraformaldehyde.

-

-

Imaging and Quantification:

-

Image the cells using fluorescence microscopy (confocal is preferred).

-

Quantify the total intracellular fluorescence intensity per cell using image analysis software.

-

Normalize the fluorescence intensity of this compound-treated cells to the vehicle control (set at 100%).[1]

-

-

Data Analysis: Plot the normalized transferrin uptake against this compound concentration to determine the dose-response curve and IC50.[16]

Caption: A typical experimental workflow for a transferrin uptake assay to measure endocytosis inhibition.

Affected Signaling Pathways and Cellular Processes

This compound's inhibition of dynamin impacts numerous cellular functions that rely on vesicle formation.

On-Target Effects (Dynamin-Dependent):

-

Clathrin-Mediated Endocytosis (CME): This is the most well-characterized process blocked by this compound. It is essential for the uptake of nutrients (e.g., LDL, transferrin), termination of signaling by internalizing receptors, and synaptic vesicle recycling.[1][7][13][17]

-

Caveolae-Dependent Endocytosis: Dynamin is also required for the fission of caveolae, flask-shaped invaginations of the plasma membrane involved in cell signaling and transcytosis.[1]

-

Synaptic Vesicle Recycling: In neurons, this compound completely blocks the compensatory endocytosis required to retrieve vesicle components after neurotransmitter release, eventually leading to a depletion of the releasable vesicle pool.[13][15][17][18]

-

Mitochondrial Fission: this compound inhibits the dynamin-related protein 1 (Drp1), which is crucial for the division and maintenance of healthy mitochondria.[1][3][6]

Caption: this compound blocks the final scission step of clathrin-mediated endocytosis mediated by dynamin.

Off-Target and Dynamin-Independent Effects

While a powerful tool, it is critical for researchers to be aware of this compound's off-target effects, as these can confound experimental interpretation. Some effects observed with this compound treatment persist even in cells where dynamin has been knocked out, confirming they are dynamin-independent.[19]

-

Lipid Raft Disruption: this compound has been shown to disperse plasma membrane lipid rafts, which can affect signaling platforms and pathogen entry, independent of dynamin expression.[7][20][21]

-

Cholesterol Homeostasis: The drug can impact the movement of cholesterol from the endolysosomal network and reduce the labile pool of cholesterol in the plasma membrane.[7][20][21]

-

Actin Cytoskeleton: this compound can inhibit peripheral membrane ruffling, an effect that is also observed in dynamin triple-knockout cells.[19]

-

Signaling Pathways: this compound has been reported to inhibit VEGF-induced signaling pathways, such as ERK1/2 phosphorylation, through mechanisms that are independent of its effect on endocytosis.[16][22] It has also been shown to suppress the STAT3 signaling pathway.[23]

-

Other Proteins: this compound may inhibit vacuolar H+-ATPase (V-ATPase) enzymes.[21]

Caption: Overview of the on-target (dynamin-dependent) and off-target (dynamin-independent) effects of this compound.

Conclusion

This compound is a potent, fast-acting, and reversible inhibitor of dynamin's GTPase activity, making it a cornerstone tool for studying dynamin-dependent membrane fission events.[1][3][4] It effectively blocks clathrin-mediated and caveolae-dependent endocytosis by arresting vesicle formation at a late stage.[1] However, researchers must exercise caution and design appropriate controls to account for its known dynamin-independent off-target effects on lipid rafts, cholesterol homeostasis, and cellular signaling.[20][21] When used judiciously, this compound remains an indispensable small molecule for the temporal dissection of vesicle trafficking and its role in cellular physiology.

References

- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound puts a new spin on dynamin: a surprising dual role during vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. This compound blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Dynasore: A Technical Guide to its Primary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule that has become an invaluable tool in cell biology and drug discovery. It is a potent and reversible inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other forms of membrane fission.[1][2][3][4] This technical guide provides an in-depth review of this compound's primary research applications, focusing on its mechanism of action, experimental protocols, and its utility in various fields of study.

Mechanism of Action

This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin 1 and dynamin 2.[1][2] It also shows inhibitory effects on the mitochondrial dynamin, Drp1.[1][3] Unlike competitive inhibitors, this compound does not interfere with GTP binding to dynamin. Instead, it is thought to stabilize a conformation of dynamin that is incompatible with GTP hydrolysis, thereby preventing the conformational changes necessary for membrane fission.[5] This inhibition is rapid, with effects observable within seconds of application, and is reversible upon washout.[1][2]

The primary cellular effect of this compound is the blockade of dynamin-dependent endocytosis. This leads to the accumulation of clathrin-coated pits at the plasma membrane, arrested in "U-shaped" (half-formed) and "O-shaped" (fully-formed) stages, unable to pinch off and form vesicles.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory activity from various studies.

| Parameter | Value | Assay Conditions | Cell Type/System | Reference |

| IC50 (Dynamin 1/2 GTPase Activity) | ~15 µM | Cell-free assay | Purified dynamin | [1] |

| IC50 (Transferrin Uptake) | ~15 µM | In situ assay | HeLa cells | [1] |

| IC50 (Transferrin Endocytosis) | 15 µM ± 0.9 µM | Cy3-transferrin uptake | HeLa cells | [6] |

| Effective Concentration (Endocytosis Inhibition) | 80 µM | Blocks >90% of activity | Various cell types | [3] |

| IC50 (Nanotube-Stimulated GTPase Activity) | 83.5 µM | Malachite green assay | Purified Dynamin 1 | [7] |

Key Experimental Protocols

Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This assay is a common method to assess the effect of this compound on clathrin-mediated endocytosis, as the uptake of transferrin is a well-established dynamin-dependent process.[1]

Materials:

-

Cells cultured on coverslips to 60-70% confluency.

-

Serum-free medium (e.g., DMEM) supplemented with 25 mM HEPES (pH 7.4) and 0.5% (w/v) BSA.

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 633-Tfn, Cy3-Tfn) at a working concentration of 20-50 µg/mL.

-

This compound stock solution in DMSO.

-

Vehicle control (DMSO).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Mounting medium with DAPI.

Protocol:

-

Pre-treat cells with the desired concentration of this compound (e.g., 80 µM) or vehicle control in serum-free medium for 30 minutes at 37°C.[1]

-

Add fluorescently labeled transferrin to the medium and incubate for a specified time (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

To stop internalization, place the coverslips on ice and wash the cells three times with ice-cold PBS to remove unbound transferrin.

-

For experiments specifically measuring internalized transferrin, an acid wash step (0.1 M Glycine, 150 mM NaCl, pH 3.0) can be performed on ice to strip surface-bound transferrin.[8]

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using fluorescence microscopy and quantify the internalized transferrin using image analysis software.

In Vitro Dynamin GTPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.

Materials:

-

Purified dynamin protein.

-

GTP solution.

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, pH 7.4).

-

Stimulator of dynamin GTPase activity (e.g., phosphatidylserine (PS) liposomes or Grb2).[9]

-

This compound stock solution in DMSO.

-

Vehicle control (DMSO).

-

Method for detecting GTP hydrolysis (e.g., malachite green assay for phosphate detection or a fluorescence-based assay).[7]

Protocol:

-

Pre-incubate purified dynamin with the stimulator (e.g., PS liposomes) in the assay buffer for 10 minutes at room temperature to allow for dynamin assembly.

-

Add varying concentrations of this compound or vehicle control to the dynamin-liposome mixture and incubate for a further 10-15 minutes.

-

Initiate the GTPase reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a set period (e.g., 15-30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a method like the malachite green assay, or continuously monitor GTP hydrolysis using a fluorescence-based method.[7]

-

Calculate the rate of GTP hydrolysis and determine the IC50 of this compound.

Primary Research Applications

Neuroscience

In neuroscience, this compound is widely used to study synaptic vesicle endocytosis, a critical process for maintaining neurotransmission. By blocking dynamin, this compound has been shown to inhibit the recycling of synaptic vesicles following exocytosis.[5] This leads to a depletion of the readily releasable pool of vesicles and a subsequent reduction in neurotransmitter release during sustained stimulation.[5] Interestingly, some studies have also reported that this compound can increase the probability of spontaneous transmitter release, an effect that may be independent of its action on endocytosis.[5]

Figure 1: this compound's inhibition of synaptic vesicle recycling.

Cancer Research

The role of endocytosis in cancer progression has made this compound a valuable tool for oncological research. Many receptor tyrosine kinases (RTKs), which are often overactive in cancer, are internalized via clathrin-mediated endocytosis. By inhibiting this process, this compound can modulate the signaling output of these receptors. For instance, this compound has been shown to suppress the proliferation and induce apoptosis in some leukemia and lymphoma cell lines.[10] However, its efficacy can be context-dependent, with some studies showing limited effects in certain cancer models.[10]

Figure 2: this compound's impact on RTK signaling in cancer.

Antiviral Research

Many viruses exploit the host cell's endocytic machinery for entry. This compound has been demonstrated to have antiviral activity against a range of viruses by blocking their dynamin-dependent internalization. This includes:

-

Herpes Simplex Virus (HSV): this compound inhibits the entry of both HSV-1 and HSV-2 into various cell types.[11] Beyond entry, it has also been shown to disrupt the trafficking of viral proteins, thereby impeding later stages of the viral life cycle.[11]

-

Human Immunodeficiency Virus (HIV): Analogs of this compound have been shown to inhibit HIV-1 ribonuclease H, an essential enzyme for viral replication.[12][13]

-

SARS-CoV-2: this compound analogs have also demonstrated inhibitory effects on the nsp14 exoribonuclease of SARS-CoV-2, another crucial enzyme for viral replication and proofreading.[12][13]

Furthermore, this compound has been found to activate mitochondrial antiviral signaling (MAVS), which can enhance the innate immune response to viral infections.[14]

Figure 3: Antiviral mechanism of this compound via endocytosis inhibition.

Experimental Workflow: Investigating this compound's Antiviral Efficacy

Figure 4: General workflow for assessing this compound's antiviral effects.

Conclusion

This compound remains a cornerstone tool for investigating dynamin-dependent cellular processes. Its rapid and reversible action makes it particularly suitable for studying the acute effects of endocytosis inhibition. Researchers and drug development professionals can leverage this compound to dissect complex signaling pathways, validate dynamin as a therapeutic target, and screen for novel inhibitors. As with any pharmacological agent, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the specificity of its action in any given experimental system.

References

- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flowcytometry-embl.de [flowcytometry-embl.de]

- 9. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound disrupts trafficking of herpes simplex virus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analogs of the Catechol Derivative this compound Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analogs of the Catechol Derivative this compound Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation - PMC [pmc.ncbi.nlm.nih.gov]

Dynasore in Cell Biology: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynasore, a cell-permeable small molecule, has emerged as a critical tool in cell biology for dissecting dynamin-dependent cellular processes. Initially identified as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1, its applications have expanded to various research areas, including endocytosis, mitochondrial dynamics, and even viral entry.[1][2] This technical guide provides an in-depth overview of the fundamental principles of using this compound, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects. Furthermore, it explores the known signaling pathways influenced by this compound, offering a comprehensive resource for researchers employing this inhibitor in their studies.

Mechanism of Action

This compound functions as a reversible, non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes during endocytosis and other vesicular trafficking events.[3] this compound specifically targets the GTPase domain of dynamin, preventing the conformational changes required for membrane fission.[3] This inhibition is rapid, occurring within seconds of application, and its effects can be reversed upon washout.[2]

The inhibitory action of this compound leads to the accumulation of clathrin-coated pits at the plasma membrane, arrested at either a "U-shaped" (half-formed) or "O-shaped" (fully-formed) stage, unable to detach as vesicles.[1][4] This property has made this compound an invaluable tool for studying the dynamics of clathrin-mediated endocytosis.

Quantitative Data

The efficacy of this compound can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data for this compound and its more potent analog, Hydroxy this compound.

Table 1: IC50 Values for this compound

| Target/Process | Cell Type/System | IC50 Value | Reference |

| Dynamin-1 GTPase Activity | Cell-free assay | ~15 µM | [1][5] |

| Dynamin-2 GTPase Activity | Cell-free assay | ~15 µM | [1][5] |

| Transferrin Uptake | HeLa Cells | ~15 µM | [5][6] |

| Transferrin Uptake | COS-7 Cells | ~15 µM | [5] |

| Synaptic Vesicle Endocytosis | Rat Brain Synaptosomes | 184 µM | [7] |

| Endocytosis (general) | Hippocampal Neurons | ~30 µM (half-maximal) | [5] |

Table 2: IC50 Values for Hydroxy this compound

| Target | IC50 Value | Reference |

| Dynamin-1 | 0.38 µM | |

| Dynamin-2 | 2.6 µM |

Experimental Protocols

Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This protocol is adapted from Kirchhausen et al., 2008, and is a common method to assess the effect of this compound on clathrin-mediated endocytosis.[6]

Materials:

-

Cells grown on coverslips to 40-70% confluency

-

Serum-free medium (e.g., DMEM)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)

-

Vehicle control (e.g., 0.2% DMSO in DMEM)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Pre-incubation: Incubate the cells with either this compound (e.g., 80 µM in serum-free medium) or the vehicle control for 30 minutes at 37°C.[6]

-

Pulse: Add fluorescently labeled transferrin to the medium and incubate for a specified time at 37°C to allow for internalization (e.g., 5 minutes for early endosomes, 15 minutes for recycling/late endosomes).[6]

-

Chase (Optional): To follow the trafficking of internalized transferrin, wash the cells three times with medium (with or without this compound) and incubate for various time points at 37°C.[6]

-

Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with an acidic solution (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes on ice.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

-

Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI if desired, and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The integrated fluorescence intensity of 80-100 cells per condition should be analyzed to quantify transferrin uptake.[6] Normalize the data to the vehicle control, which is set to 100%.[6]

In Vitro Dynamin GTPase Activity Assay (Radioactive Charcoal-Based)

This protocol, also adapted from Kirchhausen et al., 2008, measures the GTPase activity of purified dynamin in the presence of inhibitors like this compound.[6]

Materials:

-

Purified dynamin-1 or dynamin-2

-

GTPase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 2 mM MgCl2)

-

[α-³²P]GTP

-

This compound or vehicle control (DMSO)

-

GST-Grb2 (to stimulate dynamin activity)[6]

-

Acid-washed charcoal slurry

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine purified dynamin (e.g., 0.2 µM) with GTPase buffer, GST-Grb2, and either this compound at the desired concentration or vehicle control. The final reaction volume is typically 100 µl.[6]

-

Initiation: Start the reaction by adding [α-³²P]GTP. Incubate at room temperature (e.g., 22°C) for up to 30 minutes.[6]

-

Termination: Stop the reaction by transferring a 10 µl aliquot of the reaction mixture into 500 µl of cold, acid-washed charcoal slurry on ice.[6]

-

Separation: Centrifuge the charcoal mixture at 14,000 rpm for 10 minutes at 4°C to pellet the charcoal, which binds to the unhydrolyzed GTP.[6]

-

Quantification: Transfer 250 µl of the supernatant, containing the released ³²P-phosphate, to a scintillation vial and measure the radioactivity using a β-counter.[6]

-

Analysis: Calculate the amount of GTP hydrolyzed based on the measured radioactivity. To determine if this compound is a non-competitive inhibitor, compare the Km and Vmax values in the presence and absence of the inhibitor.[6]

Signaling Pathways and Off-Target Effects

While this compound is a widely used dynamin inhibitor, it is crucial to be aware of its potential off-target effects on various signaling pathways. These effects are often independent of its action on dynamin.

mTORC1 Signaling

This compound has been shown to suppress the activity of the mTORC1 complex.[8][9] This effect is not a direct consequence of dynamin inhibition but rather an off-target effect.[9] this compound inhibits the binding of RagA to Raptor, a key component of the mTORC1 complex, which in turn reduces the recruitment of mTORC1 to the lysosome and inhibits its activation.[9] This leads to an induction of autophagy.[8]

Caption: this compound's off-target inhibition of mTORC1 signaling.

NF-κB Signaling

This compound can activate the NF-κB signaling pathway independently of its effects on endocytosis and Toll-like receptor 4 (TLR4).[1] This activation occurs through a novel pathway involving the mitochondrial antiviral signaling protein (MAVS).[1] this compound promotes the activation of MAVS via NOX/Rac, leading to the formation of high molecular weight MAVS aggregates.[1] Downstream of MAVS, the activation of JNK is required for the subsequent activation of NF-κB.[1]

Caption: this compound-induced activation of the NF-κB pathway.

VEGFR2 Signaling

In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, this compound exhibits complex, off-target effects. While it does not inhibit the phosphorylation of VEGFR2 itself, it strongly inhibits the downstream phosphorylation of Akt and ERK1/2.[2][10] This suggests that this compound's impact on this pathway is independent of its role in inhibiting VEGFR2 endocytosis.[11][12]

Caption: Off-target effects of this compound on VEGFR2 signaling.

Conclusion

This compound remains a powerful and widely used inhibitor for studying dynamin-dependent processes in cell biology. Its rapid and reversible action makes it particularly suitable for temporal studies of cellular events. However, researchers must exercise caution and be mindful of its documented off-target effects on key signaling pathways. The use of appropriate controls, such as washout experiments and complementary approaches like siRNA-mediated knockdown of dynamin, is essential for the robust interpretation of data obtained using this compound. This guide provides a foundational understanding and practical protocols to aid in the effective and responsible use of this compound in cellular research.

References

- 1. This compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Suppresses mTORC1 Activity and Induces Autophagy to Regulate the Clearance of Protein Aggregates in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamin inhibitors block activation of mTORC1 by amino acids independently of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Core Function of Dynasore: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the foundational mechanisms of Dynasore, a potent and widely utilized inhibitor of dynamin. This document summarizes key quantitative data, details critical experimental protocols, and provides visual representations of its mechanism of action and experimental applications.

Introduction to this compound

This compound is a cell-permeable small molecule that has been instrumental in dissecting the role of dynamin in various cellular processes.[1][2][3] It was identified from a screen of approximately 16,000 compounds as an inhibitor of the GTPase activity of dynamin.[1][2][4] this compound acts as a noncompetitive inhibitor of dynamin's GTPase activity, which is crucial for its function in membrane fission during endocytosis.[1][2][4] Its rapid and reversible action has made it a valuable tool in cell biology to study dynamin-dependent processes.[1][2][5]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the GTPase activity of dynamin isoforms, including dynamin1, dynamin2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2][6] This inhibition prevents the conformational changes in dynamin necessary for the scission of newly formed vesicles from the plasma membrane and other cellular compartments.[3][7] Specifically, this compound treatment leads to an accumulation of "U-shaped" and "O-shaped" clathrin-coated pits at the plasma membrane, representing stalled intermediates in the endocytic process.[1][4] This demonstrates that dynamin is required for both the constriction and final pinching off of these vesicles.[4][8]

It is important to note that while this compound is a powerful tool, some studies have reported dynamin-independent "off-target" effects, including alterations in cellular cholesterol homeostasis, disruption of lipid rafts, and effects on the actin cytoskeleton.[7][8][9][10][11] Therefore, it is crucial to consider these potential confounding factors when interpreting experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound's function.

Table 1: In Vitro Inhibition of Dynamin GTPase Activity

| Dynamin Isoform/Condition | Stimulator | This compound IC50 (µM) | Reference |

| Dynamin I | PS liposomes | ~479 | [12] |

| Dynamin I | Grb2 | ~15 | [12] |

| Dynamin II | Grb2 | Not specified, but inhibited | [4] |

| Drp1 | Not specified | Inhibited | [4] |

Note: The potency of this compound can be significantly affected by the presence of detergents used in in vitro assays, which can sequester the compound and lead to a much higher apparent IC50 value.[12]

Table 2: Cellular Effects of this compound

| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |

| Transferrin uptake | HeLa | 80 µM | Strong block | [4] |

| LDL uptake | HeLa | 80 µM | Strong block | [4] |

| Compensatory synaptic vesicle endocytosis | Hippocampal neurons | 40 µM | Complete and reversible block | [5] |

Key Experimental Protocols

In Vitro Dynamin GTPase Activity Assay

This protocol is adapted from the foundational paper by Macia et al. (2006) and the methods paper by Kirchhausen et al. (2008).

Objective: To measure the effect of this compound on the GTPase activity of purified dynamin.

Materials:

-

Purified dynamin1 or dynamin2

-

GST-Grb2 (as a stimulator)

-

GTPase reaction buffer (e.g., 20 mM Hepes, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

[γ-³²P]GTP

-

This compound (dissolved in DMSO)

-

96-well plates

-

Acid-washed charcoal

Procedure:

-

Prepare a reaction mixture containing the GTPase reaction buffer, purified dynamin, and GST-Grb2.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding [γ-³²P]GTP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by transferring an aliquot of the reaction mixture to a tube containing cold acid-washed charcoal. The charcoal binds to the unhydrolyzed GTP.

-

Centrifuge the tubes to pellet the charcoal.

-

Measure the amount of released ³²Pi in the supernatant using a scintillation counter.

-

Calculate the percentage of GTP hydrolysis relative to the control and determine the IC50 value of this compound.

Cellular Uptake Assay (Transferrin)

This protocol is a standard method to assess clathrin-mediated endocytosis.

Objective: To determine the effect of this compound on the endocytosis of transferrin.

Materials:

-

Adherent cells (e.g., HeLa, BSC1) grown on coverslips

-

Serum-free medium

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

-

This compound (dissolved in DMSO)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Wash the cells and serum-starve them for 30-60 minutes to increase the surface expression of transferrin receptors.

-

Pre-treat the cells with the desired concentration of this compound (or DMSO control) in serum-free medium for a short period (e.g., 10-30 minutes).

-

Add fluorescently labeled transferrin to the cells and incubate at 37°C for a specified time (e.g., 5-15 minutes) to allow for internalization.

-

To remove surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 4.5) on ice.

-

Wash the cells with cold PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence intensity.

Visualizations

Signaling Pathway: Dynamin-Mediated Endocytosis and this compound Inhibition

Caption: Dynamin-mediated endocytosis pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro GTPase Assay

Caption: Workflow for the in vitro dynamin GTPase activity assay.

Logical Relationship: this compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory effect on dynamin-mediated processes.

References

- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - not just a dynamin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - not just a dynamin inhibitor – ScienceOpen [scienceopen.com]

- 12. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dynasore protocol for inhibiting endocytosis in cell culture.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dynasore is a cell-permeable small molecule that acts as a potent, rapid, and reversible inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2][3][4] Specifically, it targets the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1, making it a valuable tool for studying dynamin-dependent cellular processes.[1][2][4] Its primary application in cell culture is the inhibition of clathrin-mediated endocytosis, a fundamental pathway for the uptake of nutrients, signaling receptors, and pathogens.[3][5][6] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its inhibitory effects and potential cytotoxicity.

Mechanism of Action

This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[1][2] Dynamin is recruited to the neck of budding vesicles, such as clathrin-coated pits, where its GTPase activity is thought to provide the mechanical force required for membrane fission and vesicle release. By inhibiting this activity, this compound effectively traps clathrin-coated pits at the plasma membrane, preventing their internalization.[5][6] This leads to a rapid and potent block of clathrin-mediated endocytosis.[3] The inhibitory effect of this compound is reversible upon washout.[2]

Data Presentation

Table 1: Recommended Working Concentrations of this compound

| Parameter | Value | Cell Types | Notes |

| IC50 for Transferrin Uptake | ~15 µM | HeLa, COS7 | The half-maximal inhibitory concentration for the uptake of transferrin, a common marker for clathrin-mediated endocytosis.[3][7] |

| Effective Concentration | 80 - 100 µM | Various | Commonly used concentration for achieving strong (>90%) inhibition of dynamin-dependent endocytosis.[2][7] |

| Inhibition of Drp1 | 80 µM | In vitro | This compound also inhibits the mitochondrial dynamin Drp1 at this concentration.[7] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time | IC50 / Effect |

| Human Osteosarcoma (MNNG/HOS, MG-63, U2-OS) | CCK-8 | 24, 48, 72 h | Time- and concentration-dependent suppression of viability.[7] |

| Peritoneal macrophages, LLC-MK2 cells | Internalization assay | Not specified | 100 µM drastically diminished parasite internalization.[7] |

| Ocular surface of ex vivo mouse eyes | Dye uptake | Not specified | 40 µM blocked stress-stimulated dye uptake.[7] |